

A Comparative Guide to Structural Analogues of Ethyl N-butyl-N-cyanocarbamate

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Compound of Interest

Compound Name: *Ethyl N-butyl-N-cyanocarbamate*

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This guide provides a comparative overview of **Ethyl N-butyl-N-cyanocarbamate** and its structural analogues. Due to a lack of direct comparative studies in publicly available literature, this guide focuses on presenting available physicochemical data for analogous structures and detailing relevant experimental protocols for the evaluation of their biological properties. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.

Physicochemical Properties of Structural Analogues

The following table summarizes the computed physicochemical properties of **Ethyl N-butyl-N-cyanocarbamate** and several of its structural analogues. Data has been compiled from publicly available chemical databases. Variations in the alkyl substituents on the nitrogen and the carbamate ester group can influence properties such as molecular weight, lipophilicity (XLogP3), and polar surface area, which in turn can affect the compound's biological activity and pharmacokinetic profile.

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	XLogP3	Polar Surface Area (Å ²)
Ethyl N-butyl-N-cyanocarbamate		C8H14N2O2	170.21	1.9	58.6
Methyl N-cyanocarbamate		C3H4N2O2	100.08[1]	-0.1	62.1[1]
Ethyl N,N-dibutylcarbamate		C11H23NO2	201.31[2]	3.4	29.5[2]
Methyl N-butylcarbamate		C6H13NO2	131.17[3]	1.2[3]	38.3[3]
tert-butyl N-(cyanomethyl)carbamate		C7H12N2O2	156.18[4]	0.7[4]	62.1[4]

Experimental Protocols for Biological Evaluation

The following sections detail standardized experimental protocols that can be employed to assess the biological activities of **Ethyl N-butyl-N-cyanocarbamate** and its analogues.

Acetylcholinesterase Inhibition Assay

Carbamates are known inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. The following protocol, based on the Ellman method, can be used to quantify the AChE inhibitory activity of test compounds.[5][6]

Objective: To determine the concentration of the test compound that inhibits 50% of AChE activity (IC50).

Materials:

- Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)[\[7\]](#)
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in phosphate buffer.
- In a 96-well plate, add 25 µL of each test compound dilution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution.
- Incubate the plate at 25°C for 15 minutes.
- To initiate the reaction, add 25 µL of DTNB solution followed by 25 µL of ATCI solution.
- Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
- The rate of reaction is proportional to the change in absorbance over time.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

- Human cancer cell line (e.g., HeLa, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.
- After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells).

- Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC₅₀ value.

Antifungal Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungus.

Materials:

- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Liquid broth medium (e.g., RPMI-1640)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplates

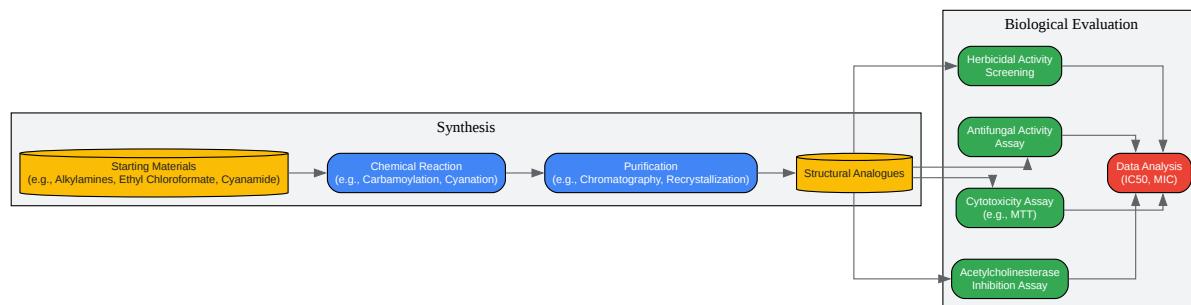
Procedure:

- Prepare a fungal inoculum suspension and adjust its concentration to a standardized level (e.g., 1-5 x 10⁵ CFU/mL).
- Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
- Add the fungal inoculum to each well.
- Include a positive control (a known antifungal agent) and a negative control (medium with inoculum but no compound).
- Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Diagrams

Synthesis and Evaluation Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of structural analogues of **Ethyl N-butyl-N-cyanocarbamate**.

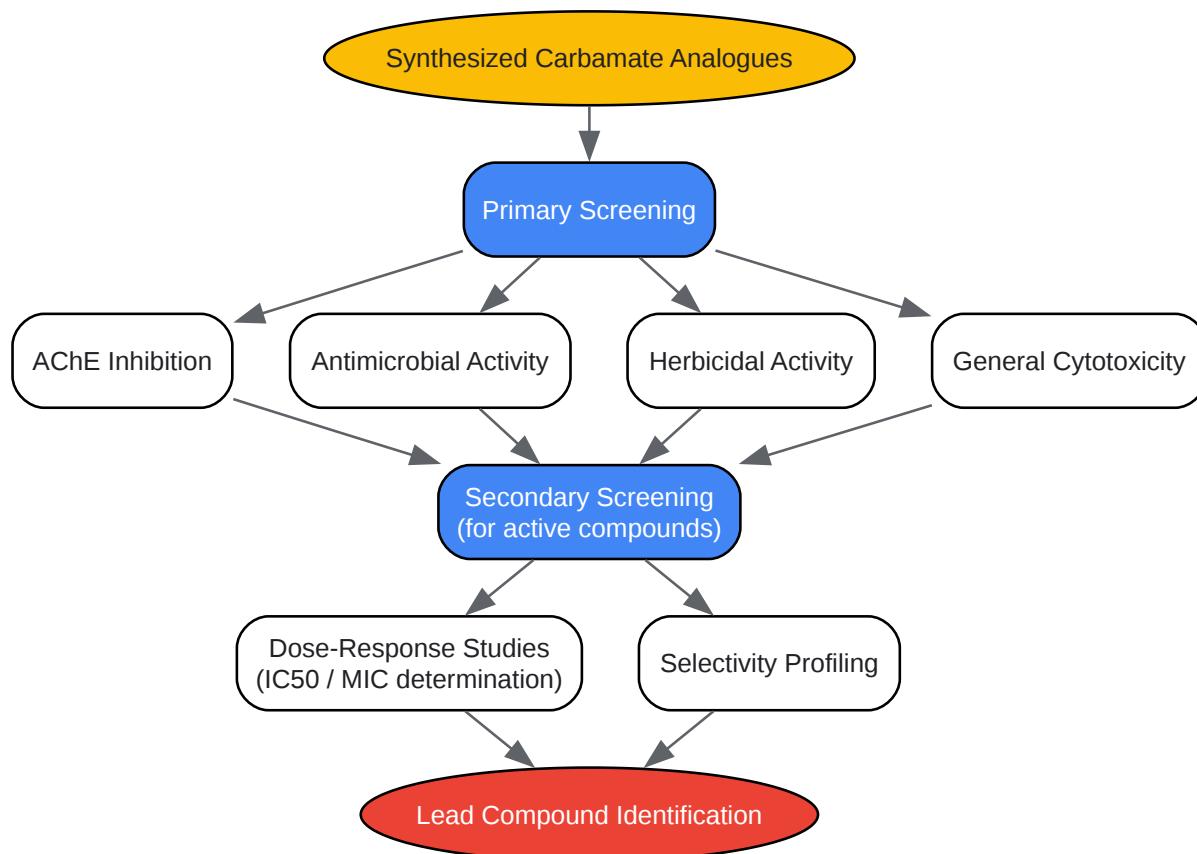


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Caption: General workflow for the synthesis and biological screening of carbamate analogues.

Logical Relationship for Biological Screening

The following diagram outlines the logical progression of in vitro screening for potential therapeutic or agrochemical applications of the synthesized carbamate analogues.



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Caption: Logical flow for the in vitro biological evaluation of novel carbamate compounds.

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